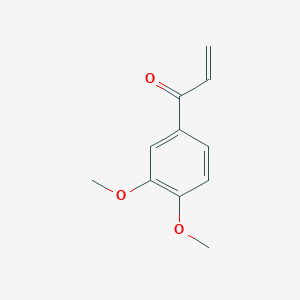

1-(3,4-Dimethoxyphenyl)prop-2-en-1-one

Descripción

1-(3,4-Dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a 1,3-diaryl-2-propenone backbone. It is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and substituted benzaldehydes under basic conditions, yielding planar structures with conjugated π-systems . The compound crystallizes in a monoclinic system, with a dihedral angle of 3.82° between its aromatic rings, indicating near coplanarity. Key bond lengths (e.g., C=O: ~1.23 Å, C=C: ~1.47 Å) and angles align with typical chalcone geometries . Its methoxy groups enhance electron-donating effects, influencing electronic properties and reactivity, making it a candidate for nonlinear optical (NLO) materials and bioactive molecule design .

Propiedades

Número CAS |

33731-40-7 |

|---|---|

Fórmula molecular |

C11H12O3 |

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

1-(3,4-dimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C11H12O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7H,1H2,2-3H3 |

Clave InChI |

VCBDQIDKIFMZBA-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C(=O)C=C)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Modifications and Crystallographic Properties

Substituent variations significantly alter molecular geometry and intermolecular interactions. Below is a comparative analysis of structurally related chalcones:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogens (Br, F) and CF3 increase polarity and dipole moments, promoting NLO activity .

- Electron-Donating Groups (EDGs) : Methoxy groups stabilize charge transfer states, enhancing fluorescence and reactivity .

- Steric Effects : Bulky substituents (e.g., CN, spirocyclohexyl) reduce coplanarity, affecting conjugation and intermolecular interactions .

Electronic and Nonlinear Optical Properties

Substituents modulate electronic transitions and NLO responses, as shown below:

Key Findings :

- Halogenation : Bromo and fluoro substituents redshift absorption (λmax) and amplify χ³ values due to enhanced charge transfer .

- Trifluoromethyl : The strong electron-withdrawing effect of CF3 increases n₂ by 200% compared to the parent compound .

- Extended Conjugation : FLLL32’s spirocyclohexyl ring extends π-conjugation, improving bioactivity but reducing crystallinity .

Key Insights :

- Methoxy Positioning : 3,4-Dimethoxy groups optimize antioxidant activity by stabilizing radical intermediates .

- Targeted Modifications : FLLL32’s spirocyclohexyl ring improves selectivity for STAT3 over related kinases .

- Amino Substitution: Dimethylamino groups enhance solubility and melanogenesis inhibition by 3-fold compared to unsubstituted chalcones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.